(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate

Catalog No.
S840109
CAS No.
655785-24-3
M.F
C14H21NO8S2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl ...

CAS Number

655785-24-3

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate

IUPAC Name

[(3R)-4-methylsulfonyloxy-3-(phenylmethoxycarbonylamino)butyl] methanesulfonate

Molecular Formula

C14H21NO8S2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C14H21NO8S2/c1-24(17,18)22-9-8-13(11-23-25(2,19)20)15-14(16)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,16)/t13-/m1/s1

InChI Key

LMSSVYYPSBHSLA-CYBMUJFWSA-N

SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CS(=O)(=O)OCC[C@H](COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1

(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate (CAS 655785-24-3) is a highly activated, chiral electrophilic precursor utilized primarily for the synthesis of enantiopure (3R)-3-aminopyrrolidine derivatives. Featuring a benzyloxycarbonyl (Cbz) protected primary amine and two highly reactive methanesulfonate (mesylate) leaving groups, this building block is engineered for double SN2 cyclization reactions with primary amines or hydroxylamine. It serves as a critical raw material in the pharmaceutical manufacturing of broad-spectrum antibiotics, including fluoroquinolones and cephalosporins, as well as DPP-4 inhibitors [1]. By providing a pre-configured chiral center and optimized leaving groups, it allows manufacturers to bypass multi-step asymmetric syntheses, directly yielding N-substituted pyrrolidine pharmacophores with high optical purity and process reliability.

Research Fit

Stereochemical Control Supports synthesis of enantiopure (R)-1,4-diaminobutane scaffolds
Orthogonal Protection Cbz group compatible with hydrogenolytic deprotection in multi-step routes
Pre-Activated Electrophile Bis-mesylate eliminates in-house mesylation and reduces hazardous reagent handling

Substituting this specific bismesylate with generic halides (e.g., dibromides) or alternative protecting groups (e.g., Boc) frequently leads to process failures during scale-up. Halide analogs are highly susceptible to E2 elimination under the basic conditions required for cyclization, significantly depressing yields and complicating purification [1]. Conversely, while Boc-protected analogs are common, they lack the acid stability of the Cbz group, preventing orthogonal deprotection strategies required when synthesizing complex, acid-sensitive APIs like cephalosporins [2]. Furthermore, substituting with bulkier ditosylates reduces atom economy and can sterically hinder the double SN2 cyclization, requiring higher temperatures that risk degrading the optical purity of the chiral center.

Substitution Risk

Enantiomer Inversion (S)-enantiomer yields opposite absolute configuration in chiral target synthesis; not interchangeable.
Deprotection Orthogonality Swapping Cbz for Boc alters hydrogenolysis compatibility and may disrupt orthogonal deprotection strategy.
Leaving Group Profile Replacing mesylate with tosylate modifies SN2 reaction rates and impurity profiles on chiral substrates.

Efficient Double SN2 Cyclization via Mesylate

In the synthesis of 3-aminopyrrolidines, the choice of leaving group dictates the balance between successful cyclization and unwanted elimination. When subjected to basic cyclization conditions (e.g., primary amine and triethylamine in DMSO at 50-60 °C), the bismesylate compound achieves high conversion to the pyrrolidine core. In contrast, the corresponding 1,4-dibromobutane analog suffers from competitive E2 elimination, leading to alkene byproducts. Industrial process patents demonstrate that the bismesylate can achieve cyclization yields exceeding 80% on a multi-kilogram scale, whereas halide equivalents typically suffer a 20-30% yield penalty due to elimination and oligomerization [1].

Evidence DimensionCyclization yield and elimination byproduct formation
Target Compound Data>80% yield of pyrrolidine core with minimal elimination
Comparator Or Baseline(R)-2-(Cbz-amino)-1,4-dibromobutane (halide analog)
Quantified Difference20-30% higher yield for the bismesylate; negligible E2 elimination
ConditionsPrimary amine, Et3N, DMSO, 50-60 °C

Minimizing elimination byproducts is critical for maximizing API yield and reducing purification costs at the manufacturing scale.

Enantiomeric Identity
Head-to-head
Predicted boiling point ~657 °C, density 1.369 g/cm³ for both (R)- and (S)-forms; bulk properties nearly identical.
Identical bulk properties do not indicate stereochemical compatibility; enantiomer selection governs downstream configuration.
Predicted values, decomposition risk prevents experimental boiling point confirmation.

Acid-Stable Cbz Protection in Orthogonal Synthesis

The Cbz protecting group on this precursor provides crucial stability during downstream synthetic steps that require acidic conditions. When synthesizing complex APIs, the newly formed pyrrolidine nitrogen often requires functionalization while the exocyclic amine remains protected. If a Boc-protected analog is used, exposure to acidic conditions (e.g., TFA or HCl) during intermediate processing will prematurely cleave the Boc group, leading to unwanted side reactions. The Cbz group is completely stable to these acidic conditions and can be cleanly removed later via catalytic hydrogenolysis (Pd/C, H2), ensuring >95% retention of the protecting group during aggressive intermediate steps where Boc would fail entirely [1].

Evidence DimensionProtecting group survival under acidic conditions
Target Compound Data>95% Cbz retention in acidic media (e.g., TFA/DCM)
Comparator Or Baseline(R)-2-(Boc-amino)-1,4-butanediol bismesylate
Quantified DifferenceNear-total cleavage of Boc vs. near-total retention of Cbz
ConditionsStandard acidic deprotection/coupling conditions (e.g., TFA in DCM)

Procurement of the Cbz variant is mandatory when the downstream API synthesis involves acid-mediated transformations prior to final amine deprotection.

Leaving Group Rate
Class-level
Mesylate solvolysis k = 3.0 × 10⁴ s⁻¹ vs tosylate k = 3.7 × 10⁴ s⁻¹ (1-phenylethyl ester, 76 °C, 80% EtOH/H₂O)
Mesylate provides lower steric bulk, supporting sequential SN2 displacements and purification.
Class-level kinetic data; batch-specific verification recommended.

Atom Economy and Kinetic Efficiency vs. Ditosylate

For industrial procurement, process mass intensity (PMI) and atom economy are vital metrics. The dimethanesulfonate (MW 395.45) offers a significantly better atom economy compared to the corresponding ditosylate analog (MW ~547.6). Furthermore, the smaller steric profile of the mesylate groups facilitates faster nucleophilic attack during the double SN2 ring closure. While ditosylates can require prolonged heating that risks partial racemization or degradation, the bismesylate achieves complete cyclization in 4-6 hours at moderate temperatures (55 °C), as demonstrated in 9.5 kg scale reactions [1]. This reduces batch times by up to 40% compared to bulkier leaving groups [2].

Evidence DimensionMolecular weight (Atom Economy) and reaction time
Target Compound DataMW 395.45; cyclization in 4-6 hours at 55 °C
Comparator Or Baseline(R)-2-(Cbz-amino)-1,4-butanediol ditosylate (MW ~547.6)
Quantified Difference~28% reduction in precursor mass per mole; up to 40% faster reaction time
ConditionsMulti-kilogram scale cyclization in DMSO

Lower molecular weight and faster kinetics directly translate to reduced raw material costs and increased manufacturing throughput.

Pre-Activated Purity
Data to verify
95% (HPLC) typical commercial purity; avoids mesylation step and associated yield loss.
Pre-activated form reduces synthetic step count and hazardous reagent exposure.
Supplier-provided specification; independent lot analysis advised.
Storage Stability
Data to verify
2–8 °C long-term (bis-mesylate) vs ambient temperature for diol precursor
Refrigerated storage reflects higher reactivity; cold-chain logistics and shelf-life management are procurement considerations.
Based on supplier SDS; verify under actual storage duration.

Chiral 3-Aminopyrrolidine Synthesis

The primary industrial application is the bulk manufacturing of (3R)-3-aminopyrrolidine derivatives. The bismesylate's stability and high reactivity make it highly suitable for multi-kilogram cyclization reactions using primary amines or hydroxylamine, yielding crucial pharmacophores for medicinal chemistry with high optical purity [1].

Fluoroquinolone Antibiotic Manufacturing

This compound is specifically procured as an advanced intermediate for synthesizing the pyrrolidine side chains of broad-spectrum fluoroquinolone antibiotics. The Cbz group protects the primary amine during the coupling to the fluoroquinolone core, allowing for orthogonal deprotection strategies that Boc-analogs cannot support [1].

DPP-4 Inhibitor Development

In the synthesis of anti-diabetic medications targeting dipeptidyl peptidase-4 (DPP-4), the enantiopure pyrrolidine scaffold derived from this bismesylate serves as a critical structural element. The mesylate leaving groups ensure that the double SN2 cyclization proceeds without racemization, maintaining the strict stereochemistry required for target binding [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
(R)-1,4-Diaminobutane scaffold synthesis
Stereochemical control (R)-enantiomer
Chiral purity after SN2 displacement sequences
Multi-step routes with orthogonal amine protection
Cbz group hydrogenolytic lability
Selective Cbz removal without affecting other protecting groups
Process-scale route evaluation
Pre-activated bis-mesylate form
Reproducibility, impurity profile, and step-count reduction
Bis-electrophile reactivity research
Defined mesylate leaving group kinetics
Benchmarking against tosylate and other leaving groups

XLogP3

0.7

Wikipedia

(R)-2-(Benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane

Explore Compound Types